tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate
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Overview
Description
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate: is a synthetic organic compound with the molecular formula C12H21FN2O2 It is characterized by a spirocyclic structure, which includes a fluorine atom and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with tert-butyl chloroformate and a fluorinating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- tert-Butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
- tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate
Comparison: tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate is unique due to the presence of a single fluorine atom, which can significantly influence its chemical reactivity and biological activity. In contrast, compounds like tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate have two fluorine atoms, which may alter their properties and applications .
Properties
Molecular Formula |
C12H21FN2O2 |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-7-12(8-15)4-5-14-6-9(12)13/h9,14H,4-8H2,1-3H3 |
InChI Key |
LETKLSSEHQXKTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNCC2F |
Origin of Product |
United States |
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